2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 587012-06-4
VCID: VC20172622
InChI: InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

CAS No.: 587012-06-4

Cat. No.: VC20172622

Molecular Formula: C19H22N6OS

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide - 587012-06-4

Specification

CAS No. 587012-06-4
Molecular Formula C19H22N6OS
Molecular Weight 382.5 g/mol
IUPAC Name N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26)
Standard InChI Key OMAQGVACHUNXCF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3)C

Introduction

Structural Overview

This compound features:

  • A 1,2,4-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms.

  • A pyrazine group attached to the triazole ring.

  • A thioether linkage connecting the triazole to an acetamide moiety.

  • An N-substituted acetamide group, where the substituent is a 2-ethyl-6-methylphenyl group.

Key Functional Groups:

  • Triazole and Pyrazine: Common in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding.

  • Thioether Linkage (-S-): Enhances lipophilicity and may influence biological activity.

  • Acetamide (-CONH-): Provides hydrogen-bonding potential, often enhancing solubility and bioavailability.

Synthesis Pathways

While specific synthetic procedures for this compound are not directly available in the provided references, general strategies for synthesizing similar compounds include:

  • Formation of the Triazole Core:

    • Typically achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide or carboxylic acids.

  • Functionalization with Pyrazine:

    • The pyrazine group can be introduced via nucleophilic substitution or coupling reactions.

  • Thioether Bond Formation:

    • Reaction of triazole derivatives with thiol-containing reagents under mild conditions.

  • Acetamide Substitution:

    • The final step often involves coupling the intermediate with an aromatic amine (e.g., 2-ethyl-6-methylphenylamine) using acylation agents like acetyl chloride or acetic anhydride.

Pharmacological Activity

Compounds containing triazole and pyrazine moieties are widely studied for their biological activities:

  • Antimicrobial: Triazoles are known for antifungal and antibacterial properties.

  • Anti-inflammatory: Pyrazine derivatives often exhibit anti-inflammatory effects by modulating enzymatic pathways like cyclooxygenase (COX).

  • Anticancer: Thioether-linked heterocycles have shown cytotoxicity against various cancer cell lines.

Molecular Docking Studies

In silico studies could reveal interactions with biological targets such as enzymes or receptors. The combination of triazole and pyrazine suggests potential as inhibitors of enzymes like 5-lipoxygenase or kinases involved in signaling pathways.

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments (e.g., 1H^1H, 13C^{13}C).
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyConfirms functional groups (e.g., C=O, C-N, S-C).
Elemental AnalysisVerifies empirical formula consistency.
X-ray CrystallographyProvides detailed three-dimensional structure (if crystalline).

Research Context

The study of compounds like this one is part of ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles. Its unique combination of functional groups makes it a promising candidate for further research in medicinal chemistry.

Limitations

While heterocyclic compounds are versatile, challenges include:

  • Synthetic complexity due to multi-step reactions.

  • Stability issues under physiological conditions.

  • Potential toxicity from sulfur-containing groups.

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